Product packaging for Perindopril(Cat. No.:CAS No. 107133-36-8)

Perindopril

Cat. No.: B000391
CAS No.: 107133-36-8
M. Wt: 368.5 g/mol
InChI Key: IPVQLZZIHOAWMC-QXKUPLGCSA-N
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Description

Perindopril Erbumine is a nonsulfhydryl prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class. It is a key compound for in vitro and in vivo research into the renin-angiotensin-aldosterone system (RAAS) and cardiovascular physiology. After absorption, it is hydrolyzed to its active metabolite, Perindoprilat, a potent, competitive inhibitor of ACE. Mechanism of Action: this compound Erbumine acts by blocking the angiotensin-converting enzyme (ACE) from forming angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and decreased aldosterone secretion, reducing blood pressure and blood volume. Additionally, by inhibiting the degradation of bradykinin, the compound promotes further vasodilation, which contributes to its overall hemodynamic effects. Research Applications: • Investigation of hypertension and cardiovascular disease mechanisms. • Study of heart failure models and cardioprotective strategies. • Research on stable coronary artery disease and post-myocardial infarction outcomes. • Exploration of renal function and diabetic nephropathy. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N2O5 B000391 Perindopril CAS No. 107133-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
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InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
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InChI Key

IPVQLZZIHOAWMC-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023440
Record name Perindopril
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Molecular Weight

368.5 g/mol
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Physical Description

Solid
Record name Perindopril
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Solubility

1.22e+00 g/L
Record name Perindopril
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CAS No.

82834-16-0, 107133-36-8
Record name Perindopril
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Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Active Metabolite Formation Pathway of Perindoprilat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and other cardiovascular disorders.[1][2][3][4] It is administered as a prodrug that undergoes metabolic activation to its pharmacologically active form, perindoprilat.[1][2][3][5][6] This conversion is a critical step for its therapeutic efficacy. This document provides a comprehensive technical overview of the metabolic pathway leading to the formation of perindoprilat, including the key enzymes involved, relevant pharmacokinetic data, and detailed experimental protocols for its study.

The Metabolic Activation Pathway

The transformation of this compound to perindoprilat is a hydrolytic process. Specifically, the ethyl ester moiety of the this compound molecule is cleaved to form a carboxylic acid, resulting in the active diacid metabolite, perindoprilat.[6][7]

Primary Site of Metabolism

This bioactivation occurs predominantly in the liver following oral administration.[1][2][5][8] The hepatic first-pass effect plays a significant role in this conversion.

Key Enzymes in Perindoprilat Formation

The hydrolysis of this compound is catalyzed by human carboxylesterase 1 (CES1).[9][10] CES1 is a major hydrolase in the human liver, responsible for the metabolism of numerous ester-containing prodrugs.[10][11] Studies have shown that this compound is readily hydrolyzed by CES1, whereas human carboxylesterase 2 (CES2), which is more abundant in the intestine, is not significantly involved in this specific metabolic step.[9][10]

The pathway can be visualized as a single-step enzymatic reaction:

Perindopril_Metabolism This compound This compound (Prodrug) Perindoprilat Perindoprilat (Active Metabolite) This compound->Perindoprilat Hydrolysis CES1 Hepatic Carboxylesterase 1 (CES1)

Figure 1: Metabolic conversion of this compound to perindoprilat.

Quantitative Pharmacokinetic Data

The conversion of this compound to perindoprilat is not complete, and both the parent drug and its active metabolite have distinct pharmacokinetic profiles.

ParameterThis compound (Prodrug)Perindoprilat (Active Metabolite)Reference
Oral Bioavailability ~65-95%~20-25% (of the oral this compound dose)[1][12][13]
Time to Peak Plasma Conc. (Tmax) ~1 hour3-8 hours[13][14][15]
Elimination Half-life (t1/2) ~1-2 hoursBiphasic: 3-10 hours (initial), 30-120 hours (terminal)[1][12][14][15]
Metabolic Conversion Rate Approximately 20-30% of an oral dose is converted to perindoprilat.N/A[5][12]

Note: The terminal half-life of perindoprilat is prolonged due to its high-affinity binding to the ACE enzyme.[12][15]

Experimental Protocols

The study of this compound metabolism typically involves in vitro assays to characterize the enzymatic reaction and in vivo studies to determine the pharmacokinetic profile.

In Vitro Metabolism using Human Liver Microsomes

This protocol aims to determine the kinetics of perindoprilat formation by hepatic enzymes.

4.1.1 Materials and Reagents

  • This compound reference standard

  • Perindoprilat reference standard

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for reaction termination and extraction)

  • Internal Standard (IS) solution (e.g., a structurally similar but chromatographically distinct ACE inhibitor like Ramipril)[16]

  • LC-MS/MS system

4.1.2 Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Sample Processing cluster_analysis Analysis A Prepare this compound stock solutions (in DMSO or Methanol) E Initiate reaction by adding this compound (final concentration range, e.g., 1-100 µM) A->E B Thaw pooled Human Liver Microsomes (HLMs) on ice D Pre-warm HLM suspension in buffer at 37°C for 5 min B->D C Prepare 100 mM Phosphate Buffer (pH 7.4) C->D D->E F Incubate at 37°C with shaking (time points, e.g., 0, 5, 15, 30, 60 min) E->F G Terminate reaction by adding 2 volumes of ice-cold Acetonitrile with Internal Standard F->G H Vortex to precipitate proteins G->H I Centrifuge at >10,000 x g for 10 min at 4°C H->I J Transfer supernatant to new vials I->J K Analyze samples by LC-MS/MS J->K L Quantify Perindoprilat formation against a standard curve K->L M Calculate kinetic parameters (Vmax, Km, CLint) L->M

Figure 2: Workflow for in vitro metabolism of this compound.

4.1.3 LC-MS/MS Analysis

  • Column: A reverse-phase C18 column (e.g., Phenomenex® C18) is commonly used.[17]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[17]

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • This compound transition: m/z 369.1 -> 172.0[17]

    • Perindoprilat transition: m/z 341.2 -> 172.2 (Note: some sources may show slight variations, e.g., 339.00 -> 168.10)[17]

  • Quantification: The concentration of perindoprilat formed is determined by comparing its peak area ratio to the internal standard against a calibration curve prepared with known concentrations of the perindoprilat reference standard.

In Vivo Pharmacokinetic Study in Human Volunteers

This protocol outlines a typical single-dose, crossover study to determine the pharmacokinetic parameters of this compound and perindoprilat.

4.2.1 Study Design

  • Population: Healthy adult volunteers.

  • Design: Randomized, open-label, single-dose, two-period crossover.

  • Treatment: A single oral dose of this compound (e.g., 8 mg).[12]

  • Washout Period: A sufficient period (e.g., 1-2 weeks) between treatments to ensure complete drug elimination.

4.2.2 Methodology

  • Subject Screening: Volunteers undergo a full medical screening to ensure they meet inclusion/exclusion criteria.

  • Dosing: After an overnight fast, subjects receive a single oral dose of this compound with a standardized volume of water.

  • Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96 hours).[12][14]

  • Plasma Processing: Blood samples are centrifuged (e.g., at 1500 x g for 10 min at 4°C) within 30 minutes of collection. The resulting plasma is separated and stored frozen at -80°C until analysis.[17]

  • Bioanalysis: Plasma concentrations of this compound and perindoprilat are quantified using a validated LC-MS/MS method as described in section 4.1.3. The sample preparation typically involves protein precipitation or solid-phase extraction (SPE).[16][17]

    • Protein Precipitation: An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is analyzed.[16][17]

  • Pharmacokinetic Analysis: Plasma concentration-time data for both this compound and perindoprilat are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Conclusion

The conversion of the prodrug this compound to its active metabolite perindoprilat is a hepatic process mediated primarily by the CES1 enzyme. Understanding this pathway and the distinct pharmacokinetic profiles of both compounds is fundamental for drug development, clinical pharmacology, and optimizing therapeutic strategies. The experimental protocols outlined provide a robust framework for investigating this critical bioactivation step.

References

Preclinical Efficacy of Perindopril in Experimental Hypertension Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Perindopril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, has been extensively evaluated in a multitude of preclinical hypertension models. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the key findings from these studies. It covers this compound's mechanism of action, its efficacy in various animal models, detailed experimental protocols, and its effects on hemodynamic and structural parameters. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. The evidence robustly supports that this compound not only normalizes blood pressure but also confers significant end-organ protection by mitigating vascular and cardiac hypertrophy, improving endothelial function, and extending lifespan in hypertensive animal models.

Introduction

Hypertension is a primary risk factor for numerous cardiovascular diseases. The Renin-Angiotensin System (RAS) is a critical cascade in blood pressure regulation, with the angiotensin-converting enzyme (ACE) playing a pivotal role. ACE converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II (Ang II) and also degrades bradykinin, a vasodilator.[1][2] this compound is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, perindoprilat.[1] Perindoprilat is a powerful, competitive inhibitor of ACE, making it a cornerstone therapy for hypertension.[1][2] Preclinical studies in animal models are fundamental to elucidating the pharmacological effects and therapeutic potential of antihypertensive agents like this compound.

Mechanism of Action

This compound's primary antihypertensive effect stems from the inhibition of ACE. This leads to two main consequences:

  • Reduced Angiotensin II Levels: Decreased Ang II production results in reduced peripheral vascular resistance and a subsequent drop in blood pressure.[1] This also lowers aldosterone secretion, promoting natriuresis.

  • Increased Bradykinin Levels: By preventing the degradation of bradykinin, this compound potentiates its vasodilatory effects, which are largely mediated by the release of nitric oxide (NO) and prostacyclin from the endothelium.[1][3]

Beyond systemic blood pressure reduction, this compound exerts significant effects at the tissue level, inhibiting local ACE in the vasculature and heart.[1][4] This tissue-level action is believed to be crucial for its ability to reverse cardiovascular remodeling and improve endothelial dysfunction.[3][5]

Perindopril_Mechanism_of_Action cluster_0 Renin-Angiotensin System (RAS) cluster_1 Kallikrein-Kinin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE_Node ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone AT1_Receptor->Aldosterone Bradykinin Bradykinin Inactive_Peptides Inactive_Peptides Bradykinin->Inactive_Peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation Stimulates NO Production This compound This compound This compound->ACE_Node

Caption: this compound's dual mechanism via inhibition of Angiotensin-Converting Enzyme (ACE).

Key Preclinical Hypertension Models

This compound's efficacy has been validated across a range of animal models, each mimicking different aspects of human hypertension.

  • Spontaneously Hypertensive Rat (SHR): A genetic model that closely resembles human essential hypertension, developing high blood pressure without any external induction.[6] It is the most common model for testing antihypertensive agents.[1][7]

  • Renovascular Hypertensive Rat (RHR): This model, often induced by clipping a renal artery (e.g., "2-kidney, 1-clip"), simulates hypertension caused by renal artery stenosis, which is characterized by high renin levels.[1][5][6]

  • Deoxycorticosterone Acetate (DOCA)-Salt Rat: A model of low-renin, volume-dependent hypertension induced by administering the mineralocorticoid DOCA and a high-salt diet, often combined with unilateral nephrectomy.[8][9][10]

  • Diet-Induced Metabolic Syndrome: Rodents fed a high-fat, high-carbohydrate diet develop a cluster of conditions including obesity, glucose intolerance, and hypertension, modeling metabolic syndrome in humans.[11][12]

Hypertension_Models cluster_0 Model Categories Genetic Genetic Models SHR Spontaneously Hypertensive Rat (SHR) Genetic->SHR SHRSP Stroke-Prone SHR Genetic->SHRSP Surgical Surgical/Interventional Models RHR Renovascular Hypertension (RHR) Surgical->RHR Aortic_Constriction Aortic Coarctation Surgical->Aortic_Constriction Dietary Dietary/Pharmacological Models DOCA DOCA-Salt Model Dietary->DOCA HFHC High-Fat High-Carb (HFHC) Diet Dietary->HFHC LNAME L-NAME Induced Dietary->LNAME

Caption: Classification of common preclinical models used in this compound hypertension studies.

Summary of Preclinical Efficacy Data

The following tables summarize the quantitative outcomes from key preclinical studies of this compound.

Table 1: Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)

Study Focus Dose Duration Change in Systolic Blood Pressure (SBP) Change in Heart Rate Other Key Findings Citations
Blood Pressure & Lifespan 4 mg/kg/day 12 weeks Normalized SBP (<150 mmHg) after 2 weeks; effect persisted after withdrawal. Not affected. Increased average lifespan by 12 weeks; reduced heart weight and arterial lesions. [13]
Dose-Response Dose-dependent Up to 24 weeks Caused a dose-dependent lowering of blood pressure. Not affected. A single daily dose controlled BP for 24 hours; prevented stroke in SHRSP. [7]
Hemodynamics & Sympathetic System 5 mg/kg/day 8 days Significantly lowered arterial blood pressure. Not affected. Reduced total peripheral resistance; exerted a sympathoinhibitory effect. [14]
Cardiac Hypertrophy 1 mg/kg/day 4 weeks Maintained BP at normotensive levels. Not specified. Prevented development of left ventricular hypertrophy, independent of BP lowering. [15]

| Renal Hemodynamics | 1.5 mg/kg/day | Chronic | Normalized mean arterial pressure (from ~132 to ~97 mmHg). | Not affected. | Increased renal vessel lumen diameter, particularly in preglomerular vessels. |[16] |

Table 2: Effects of this compound on Cardiac and Vascular Remodeling

Hypertension Model Dose Duration Parameter Measured Result Citations
Renovascular Hypertensive Rat Not specified Not specified Aortic medial hypertrophy, arterial stiffening. Completely reversed. [5]
SHR 1 mg/kg/day 4 weeks Left Ventricle + Septum Volume:Bodyweight Ratio (mm³/g). Reduced from 3.36 (control) to 2.85, similar to normotensive rats (2.80). [15]
Abdominal Aortic Constriction 1.5 mg/kg/day 4 weeks Left Ventricular Weight to Body Weight (LVW/BW) ratio; Aortic media hypertrophy. Significantly inhibited increases in both parameters. [17]
Low-Renin (Renal Ablation) 3 mg/kg/day Not specified Cardiac weight. Inhibited the increase in cardiac weight without affecting blood pressure. [18]
Diet-Induced Obese Rat 1 mg/kg/day 12 weeks Left ventricle mass; Cardiac Type I collagen. Decreased left ventricle mass and collagen levels. [11]

| Rabbit Carotid Artery Collar | 0.3 mg/kg/day | 14 days | Intimal/Medial cross-sectional area ratio. | Reduced from 0.11 (placebo) to 0.05. |[19] |

Detailed Experimental Protocols

Reproducibility in preclinical research hinges on detailed methodologies. Below are protocols for common experiments cited in this compound literature.

5.1 Protocol: Induction of DOCA-Salt Hypertension This protocol creates a model of mineralocorticoid-induced, low-renin hypertension.[8][9][10]

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (180-200g).

  • Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane or ketamine/xylazine cocktail).

  • Uninephrectomy: Perform a left flank incision to expose the kidney. Ligate the renal artery, vein, and ureter, and surgically remove the left kidney. Suture the incision.

  • DOCA Administration: One week post-surgery, implant a subcutaneous pellet of deoxycorticosterone acetate (e.g., 100 mg/kg) or begin twice-weekly subcutaneous injections.[8]

  • Diet: Replace normal drinking water with a 1% NaCl solution.

  • Monitoring: Measure blood pressure weekly using the tail-cuff method. Hypertension (SBP > 160 mmHg) typically develops within 3-4 weeks.[8]

5.2 Protocol: Blood Pressure Measurement in Conscious Rats The tail-cuff method is a standard non-invasive technique for measuring blood pressure.[20]

  • Acclimatization: Acclimate rats to the restraining device and procedure for several days prior to measurement to minimize stress-induced BP elevation.

  • Warming: Place the rat in a warming chamber or on a warming platform (32-34°C) for 10-15 minutes to induce vasodilation of the tail artery, which is necessary for signal detection.

  • Cuff Placement: Place the rat in a plastic holder and fit an inflatable cuff and a volume pressure recording sensor over the base of the tail.

  • Measurement Cycle: The system automatically inflates and deflates the cuff multiple times. The sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.

  • Data Collection: Record the average of several stable, consecutive readings.

Experimental_Workflow A 1. Animal Model Selection (e.g., SHR, Wistar) B 2. Acclimatization Period (7-14 days) A->B C 3. Baseline Measurements (Blood Pressure, Body Weight) B->C D 4. Random Group Allocation C->D G1 Vehicle Control (e.g., Distilled Water) D->G1 G2 This compound Low Dose (e.g., 1 mg/kg) D->G2 G3 This compound High Dose (e.g., 4 mg/kg) D->G3 E 5. Treatment Period (4-12 weeks via oral gavage) G1->E G2->E G3->E F 6. Endpoint Measurements (Hemodynamics, Tissue Collection, Biomarker Analysis) E->F G 7. Data Analysis & Interpretation F->G

Caption: A generalized workflow for a preclinical study evaluating this compound's efficacy.

Advanced Mechanistic Insights

Studies reveal that this compound's benefits extend beyond its primary ACE-inhibiting function.

6.1. Improvement of Endothelial Function In several hypertension models, endothelial dysfunction, characterized by impaired vasodilation, is a common feature. This compound treatment has been shown to restore endothelium-dependent vasorelaxation.[19] In rabbits with induced atheroma-like lesions, acetylcholine-induced relaxation was reduced from 68% in control vessels to 44% in collared vessels; this compound treatment restored this response to normal levels.[19] This effect is largely attributed to the increased bioavailability of bradykinin, which stimulates endothelial nitric oxide synthase (eNOS) to produce NO, a potent vasodilator.[3][21]

Endothelial_Function_Pathway This compound This compound ACE ACE This compound->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades B2_Receptor B2 Receptor (on Endothelial Cell) Bradykinin->B2_Receptor Activates eNOS eNOS B2_Receptor->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation (Smooth Muscle Relaxation) NO->Vasodilation L_Arginine L-Arginine L_Arginine->eNOS Substrate

Caption: Signaling pathway for this compound-mediated improvement in endothelial function.

6.2. Sympathoinhibitory Effects There is evidence that this compound can interfere with the sympathetic nervous system. In pithed SHR, this compound reduced the vasopressor responses to spinal cord stimulation and to alpha-adrenoceptor agonists.[14] This sympathoinhibitory effect, which may be partially prejunctional, contributes to the overall reduction in peripheral resistance and blood pressure.[1][14]

Conclusion

The body of preclinical evidence demonstrates that this compound is a highly effective agent in a diverse range of experimental hypertension models. Its efficacy is dose-dependent and sustained, providing 24-hour blood pressure control with a single daily dose.[7] Crucially, the benefits of this compound are not limited to hemodynamic control. It consistently prevents or reverses end-organ damage, including cardiac and vascular hypertrophy, independent of its blood pressure-lowering effects.[5][15][18] Mechanistic studies highlight its role in restoring endothelial function via the nitric oxide pathway and modulating sympathetic nervous system activity.[14][19] These comprehensive preclinical findings provide a strong scientific foundation for the clinical use of this compound in treating hypertension and reducing associated cardiovascular risk.[4]

References

Cellular signaling pathways affected by perindopril treatment.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and cardiovascular diseases. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling cascades to offer a comprehensive resource for research and development.

Core Mechanism of Action: Modulation of the Renin-Angiotensin-Aldosterone System

This compound's primary therapeutic effect stems from its potent and competitive inhibition of the angiotensin-converting enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, this compound disrupts this pathway in two significant ways:

  • Reduced Angiotensin II Production: this compound prevents the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] This leads to vasodilation, a decrease in vascular resistance, and consequently, a reduction in blood pressure.

  • Increased Bradykinin Availability: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation. This compound's inhibition of ACE leads to an accumulation of bradykinin, further contributing to its antihypertensive effects.[3] this compound has been noted to have a particularly pronounced effect on potentiating bradykinin.

The dual action of reducing angiotensin II and increasing bradykinin levels underpins the major cellular signaling pathways affected by this compound treatment.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by) ACE Angiotensin-Converting Enzyme (ACE) Inactive_Fragments Inactive Fragments Bradykinin Bradykinin Bradykinin->Inactive_Fragments (degradation by) This compound This compound This compound->ACE inhibits

Figure 1: this compound's inhibition of ACE in the RAAS.

Key Signaling Pathways Modulated by this compound

The Bradykinin-Nitric Oxide (NO) Signaling Pathway

The potentiation of bradykinin by this compound has significant downstream effects on vascular endothelial cells, primarily through the nitric oxide (NO) signaling pathway.[4][5]

  • eNOS Activation: Bradykinin binds to its B2 receptors on endothelial cells, which in turn activates endothelial nitric oxide synthase (eNOS).[4]

  • NO Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO).[4]

  • Vasodilation: NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation.[4]

Studies have shown that this compound treatment can significantly upregulate eNOS protein expression and activity, contributing to improved endothelial function.[4][6][7]

This compound This compound ACE ACE This compound->ACE inhibits Bradykinin Increased Bradykinin ACE->Bradykinin leads to B2_Receptor Bradykinin B2 Receptor (on Endothelial Cells) Bradykinin->B2_Receptor binds to eNOS eNOS Activation B2_Receptor->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine Guanylate_Cyclase Guanylate Cyclase (in Smooth Muscle Cells) NO->Guanylate_Cyclase activates cGMP Increased cGMP Guanylate_Cyclase->cGMP produces Vasodilation Vasodilation cGMP->Vasodilation leads to

Figure 2: The Bradykinin-Nitric Oxide signaling pathway.
The Angiotensin II Signaling Pathway

By reducing the levels of angiotensin II, this compound mitigates its diverse and often detrimental effects on the cardiovascular system. Angiotensin II exerts its actions primarily through the angiotensin II type 1 (AT1) receptor.[4]

  • Vasoconstriction: Angiotensin II is a potent vasoconstrictor, and its reduction by this compound leads to vasodilation.

  • Inflammation and Fibrosis: Angiotensin II promotes inflammation and fibrosis in various tissues, including the heart and blood vessels. This compound's ability to lower angiotensin II levels can, therefore, have anti-inflammatory and anti-fibrotic effects.

  • Oxidative Stress: Angiotensin II can increase the production of reactive oxygen species (ROS), leading to oxidative stress and endothelial dysfunction. By decreasing angiotensin II, this compound can help restore the balance and improve endothelial health.[4]

This compound This compound ACE ACE This compound->ACE inhibits Angiotensin_II Decreased Angiotensin II ACE->Angiotensin_II leads to AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor reduced binding to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction reduced Inflammation Inflammation AT1_Receptor->Inflammation reduced Fibrosis Fibrosis AT1_Receptor->Fibrosis reduced Oxidative_Stress Oxidative Stress AT1_Receptor->Oxidative_Stress reduced

Figure 3: Downstream effects of reduced Angiotensin II signaling.
The TGF-beta Signaling Pathway and Fibrosis

Transforming growth factor-beta (TGF-β) is a key cytokine involved in tissue repair and fibrosis. In pathological conditions, overexpression of TGF-β can lead to excessive extracellular matrix deposition and tissue scarring.

  • TGF-β1 and Fibrosis: Angiotensin II is known to stimulate the production of TGF-β1, which in turn promotes the differentiation of fibroblasts into myofibroblasts and the synthesis of collagen, leading to fibrosis.

  • This compound's Anti-fibrotic Effect: By reducing angiotensin II levels, this compound can indirectly decrease the expression of TGF-β1.[8] This has been demonstrated in animal models, where this compound treatment was associated with reduced cardiac TGF-β1 and amelioration of cardiac fibrosis.[8]

This compound This compound Angiotensin_II Decreased Angiotensin II This compound->Angiotensin_II leads to TGF_beta1 Reduced TGF-β1 Expression Angiotensin_II->TGF_beta1 leads to Fibroblast_Differentiation Myofibroblast Differentiation TGF_beta1->Fibroblast_Differentiation reduced stimulation of Collagen_Synthesis Collagen Synthesis TGF_beta1->Collagen_Synthesis reduced stimulation of Fibrosis Fibrosis Fibroblast_Differentiation->Fibrosis contributes to Collagen_Synthesis->Fibrosis contributes to

Figure 4: this compound's modulation of the TGF-beta pathway.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies investigating the effects of this compound on various cellular and molecular endpoints.

Table 1: Effects of this compound on Endothelial Function (PERTINENT Substudy of EUROPA) [4][6][7]

ParameterEffect of this compoundSignificance
eNOS Protein Expression↑ 19%P < 0.05
eNOS Protein Activity↑ 27%P < 0.05
Endothelial Cell Apoptosis↓ 31%P < 0.05
Plasma Angiotensin IISignificant ReductionP < 0.05
Plasma BradykininSignificant IncreaseP < 0.05
Plasma Nitrite/NitrateSignificant IncreaseP < 0.05

Table 2: Effects of this compound on Cardiac Fibrosis Markers in Obese Zucker Rats [8]

ParameterUntreated Obese RatsThis compound-Treated Obese RatsSignificance
Cardiac PAI-1 (% positive area/field)13.5 (1.7)3.6 (0.4)p < 0.01
Myocyte TGF-β1 (%/area)9.14 (4.7)0.13 (0.1)p < 0.01
Interstitial TGF-β1 (positive cells/area)178.9 (27.4)19.8 (6.8)p < 0.01
Collagen I (%/area)13.3 (1)3 (0.8)p < 0.01
Collagen III (%/area)9.5 (0.9)5 (0.6)p < 0.01

Detailed Methodologies for Key Experiments

This section provides an overview of the detailed methodologies for the key experiments cited in this guide.

Measurement of eNOS Protein Expression and Activity

Start Start: HUVEC Culture Incubation Incubate with serum from This compound/placebo-treated patients Start->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot for eNOS Expression Protein_Quantification->Western_Blot eNOS_Activity_Assay eNOS Activity Assay (L-arginine to L-citrulline conversion) Protein_Quantification->eNOS_Activity_Assay End_Expression End: Quantify eNOS protein levels Western_Blot->End_Expression End_Activity End: Measure radiolabeled L-citrulline eNOS_Activity_Assay->End_Activity

Figure 5: Experimental workflow for eNOS analysis.
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Treatment: HUVECs are incubated with serum from patients treated with this compound or a placebo.

  • eNOS Protein Expression (Western Blot):

    • Cell Lysis: Cells are lysed to extract total protein.

    • Protein Quantification: The total protein concentration is determined using a method like the bicinchoninic acid (BCA) assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

  • eNOS Activity Assay (L-arginine to L-citrulline Conversion):

    • Cell Lysate Preparation: Cell lysates are prepared as for Western blotting.

    • Reaction Mixture: The lysate is incubated with a reaction mixture containing L-[³H]arginine, NADPH, calmodulin, and other necessary cofactors.

    • Separation: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[³H]arginine using ion-exchange chromatography.

    • Quantification: The amount of L-[³H]citrulline is quantified using a scintillation counter, which is indicative of eNOS activity.

In Vitro HUVEC Apoptosis Assay
  • Cell Culture and Treatment: HUVECs are cultured and treated with patient serum as described above.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Cell Harvesting: Adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

    • Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells.

Measurement of Plasma Angiotensin II and Bradykinin
  • Sample Collection: Blood samples are collected in tubes containing appropriate anticoagulants and protease inhibitors to prevent ex vivo degradation of the peptides.

  • Extraction: Angiotensin II and bradykinin are extracted from plasma, often using solid-phase extraction (SPE).

  • Quantification (ELISA or LC-MS/MS):

    • ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) can be used. In this assay, the sample is added to a microplate pre-coated with an antibody. A known amount of biotinylated peptide is also added. The biotinylated peptide competes with the endogenous peptide in the sample for binding to the antibody. The amount of bound biotinylated peptide is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the color is inversely proportional to the concentration of the peptide in the sample.

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantification. The extracted peptides are separated by high-performance liquid chromatography (HPLC) and then ionized and fragmented in a mass spectrometer. The specific fragments of angiotensin II and bradykinin are detected and quantified based on their mass-to-charge ratio.

Immunohistochemistry for Cardiac Fibrosis Markers
  • Tissue Preparation:

    • Fixation: Rat hearts are fixed in a solution like 10% neutral buffered formalin.

    • Dehydration and Embedding: The fixed tissues are dehydrated through a series of graded ethanol solutions and then embedded in paraffin wax.

    • Sectioning: Thin sections (e.g., 5 µm) of the paraffin-embedded tissue are cut using a microtome and mounted on glass slides.

  • Immunohistochemical Staining:

    • Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol solutions.

    • Antigen Retrieval: To unmask the antigenic epitopes, the slides are often treated with heat in a specific buffer (e.g., citrate buffer).

    • Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal goat serum).

    • Secondary Antibody Incubation and Detection: The sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. The staining is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

    • Counterstaining and Mounting: The sections are counterstained with a nuclear stain like hematoxylin, dehydrated, and mounted with a coverslip.

  • Quantification: The stained area is quantified using image analysis software.

Conclusion

This compound exerts its therapeutic effects through a multi-faceted modulation of key cellular signaling pathways. Its primary action as an ACE inhibitor initiates a cascade of events, including the suppression of the vasoconstrictor and pro-fibrotic angiotensin II and the potentiation of the vasodilator bradykinin. This leads to the activation of the protective Bradykinin-NO pathway, resulting in improved endothelial function, and the downregulation of the pro-fibrotic TGF-beta pathway. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the pleiotropic effects of this compound and the development of novel cardiovascular therapies.

References

Methodological & Application

Application Note: Quantification of Perindopril in Human Plasma Using Reverse-Phase High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who are involved in pharmacokinetic studies of perindopril.

Abstract

This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis in a bioanalytical laboratory setting.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] After oral administration, it is rapidly absorbed and hydrolyzed into its active metabolite, perindoprilat. Monitoring the plasma concentration of this compound is crucial for pharmacokinetic and bioequivalence studies. While LC-MS/MS is often used for its high sensitivity, HPLC with UV detection presents a more accessible and cost-effective alternative for quantitative analysis.[2] This protocol provides a detailed procedure for the reliable quantification of this compound in plasma using HPLC-UV.

Experimental Protocol

Materials and Reagents
  • This compound Erbumine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ortho-phosphoric acid

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV-Visible detector, autosampler, and a C18 analytical column is required. The specific conditions are summarized in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Phosphate Buffer (20mM KH₂PO₄, pH adjusted to 3.0) : Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
UV Detection 215 nm[5][6]
Column Temperature Ambient (25 °C)
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound erbumine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Plasma Calibration Standards: Spike 90 µL of drug-free human plasma with 10 µL of each working standard solution to create calibration standards with final concentrations equivalent to the working standards.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 12,000 rpm for 10 minutes at 4 °C.

  • Carefully collect the clear supernatant and transfer it to an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma Sample add_acn 2. Add 300 µL Ice-Cold Acetonitrile plasma->add_acn vortex 3. Vortex (1 minute) add_acn->vortex centrifuge 4. Centrifuge (12,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject 20 µL into HPLC supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

Method Validation

The analytical method was validated according to ICH guidelines for bioanalytical methods.

Linearity

The linearity of the method was evaluated by analyzing calibration standards at eight different concentrations. The peak area was plotted against the nominal concentration, and the linear regression was calculated.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (Low, Medium, High) on the same day (n=6) and on three different days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Results

The quantitative data for method validation are summarized in the tables below.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range 0.1 - 20.0 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 0.3< 5.095 - 105< 6.094 - 106
Medium 5.0< 4.097 - 103< 4.596 - 104
High 15.0< 3.098 - 102< 3.597 - 103

Note: The acceptance criteria for precision (%RSD) is typically ≤15% and for accuracy is within 85-115% of the nominal value.

Overall Experimental Workflow

The complete workflow from sample collection to final data analysis is illustrated in the diagram below.

cluster_workflow Overall Quantification Workflow sample_collection Plasma Sample Collection & Storage sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq quantification Quantification (Peak Area vs. Cal Curve) data_acq->quantification final_report Final Concentration Report quantification->final_report

Caption: High-level workflow for this compound plasma analysis.

Conclusion

The described RP-HPLC-UV method provides a reliable, cost-effective, and straightforward approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure offers good recovery and minimizes matrix effects. The method is validated and shows excellent linearity, precision, and accuracy, making it suitable for application in pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for Perindopril Administration in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of perindopril in spontaneously hypertensive rats (SHR), a widely used animal model for studying hypertension.

Introduction

This compound is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2][3] It is a prodrug that is metabolized in the liver to its active metabolite, perindoprilat.[1][3][4] Perindoprilat inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[1][5][6] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[5][6] In spontaneously hypertensive rats (SHR), this compound has been shown to effectively lower blood pressure, prevent left ventricular hypertrophy, and improve survival.[7][8][9][10]

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
This compound Dose (mg/kg/day)Treatment DurationRoute of AdministrationEffect on Systolic Blood Pressure (SBP)Effect on Diastolic Blood Pressure (DBP)Effect on Mean Blood Pressure (MBP)Reference
0.14 weeks-No significant effect--[7]
0.420 weeksDrinking WaterDose-dependent reductionDose-dependent reductionDose-dependent reduction[11]
0.820 weeksDrinking WaterReduced to Wistar-Kyoto (WKY) levelsDose-dependent reductionDose-dependent reduction[11]
1.04 weeks-Maintained at WKY levels--[7]
1.520 weeksDrinking WaterLowered below WKY valuesDose-dependent reductionDose-dependent reduction[11]
1.010 weeksGavageDose-dependent lowering--[8]
2.010 weeksGavagePersistent lowering after withdrawal--[8]
3.06 weeksDrinking WaterSignificantly lower (97±2 mmHg vs 132±2 mmHg in untreated)--[12]
3.08 weeksGavageSignificant reduction--[13]
4.010 weeksGavagePersistent lowering after withdrawal--[8]
4.012 weeksGavageNormalization of SBP after 2 weeks--[9]

WKY = Wistar-Kyoto rats (normotensive control)

Table 2: Effects of this compound on Cardiac and Vascular Parameters in SHR
This compound Dose (mg/kg/day)Treatment DurationKey FindingsReference
0.14 weeksSignificantly lowered left ventricle + septum volume:bodyweight ratio[7]
1.04 weeksSignificantly lowered left ventricle + septum volume:bodyweight ratio to WKY levels[7]
High Dose (unspecified)-Prevents the development of left ventricular hypertrophy[7]
4.012 weeksReduced heart weight and arterial lesions[9]
--Angiotensin II directly stimulates cardiac and aortic hypertrophy, a mechanism unrelated to its effect on blood pressure.[14][15]
-30 daysReduces vascular smooth muscle polyploidy[16]

Experimental Protocols

Protocol 1: Long-Term Administration of this compound in Drinking Water

This protocol is adapted from a study investigating the dose-dependent effects of this compound on blood pressure and small-artery structure.[11]

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.

  • Start treatment at 4 weeks of age.

2. Drug Preparation and Administration:

  • Dissolve this compound in drinking water.

  • Prepare fresh solutions weekly.

  • Administer three different doses: 0.4, 0.8, and 1.5 mg/kg/day.

  • Adjust drug concentrations weekly based on water intake and body weight to maintain a constant dose.

  • Provide rats with free access to the medicated or plain drinking water.

  • Continue treatment for 20 weeks (until 24 weeks of age).

3. Measurements:

  • Monitor systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean blood pressure (MBP) at regular intervals.

  • At the end of the treatment period, collect small arteries from mesenteric, femoral, cerebral, and coronary vascular beds for morphological and functional analysis.

  • Measure heart weight and body weight to determine the heart weight to body weight ratio.

4. Post-Treatment Follow-up (Optional):

  • Withdraw treatment at 24 weeks of age.

  • Continue to monitor blood pressure for an additional 12 weeks to assess the persistent effects of the treatment.[11]

Protocol 2: Administration of this compound by Oral Gavage

This protocol is based on studies evaluating the effects of this compound on hypertension and its prevention.[8][9]

1. Animal Model:

  • Adult male Spontaneously Hypertensive Rats (SHR).

  • Start treatment at 15 weeks of age.

2. Drug Preparation and Administration:

  • Dissolve this compound in distilled water to achieve the desired concentrations.

  • Administer daily doses of 1, 2, or 4 mg/kg by oral gavage.

  • Treat a control group with distilled water only.

  • Continue treatment for 10-12 weeks.

3. Measurements:

  • Measure systolic blood pressure, heart rate, and body weight at regular intervals before, during, and after the treatment period.

  • At the end of the study, plasma and tissue samples can be collected for biochemical analysis, such as noradrenaline levels and angiotensin-converting enzyme (ACE) activity.[8]

  • Perform macroscopic and microscopic examinations of organs to assess tissue damage associated with hypertension.[9]

Mandatory Visualizations

Signaling Pathway of this compound's Antihypertensive Effect

Perindopril_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites This compound This compound (Perindoprilat) This compound->ACE inhibits This compound->ACE inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Bradykinin Bradykinin Bradykinin->Inactive_Metabolites Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Administration in SHR

Experimental_Workflow Start Start: Select SHR and WKY Control Rats Acclimatization Acclimatization Period (e.g., 1 week) Start->Acclimatization Grouping Randomly Assign to Treatment Groups Acclimatization->Grouping Treatment This compound Administration (Drinking Water or Gavage) Grouping->Treatment Control Control Group (Vehicle Administration) Grouping->Control Monitoring Regular Monitoring: - Blood Pressure - Heart Rate - Body Weight Treatment->Monitoring Control->Monitoring Endpoint End of Treatment Period Monitoring->Endpoint Data_Collection Data and Sample Collection: - Blood Samples (ACE activity) - Tissues (Heart, Arteries) Endpoint->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols: Perindopril in a Murine Model of Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a final common pathway in most cardiac diseases, leading to ventricular stiffness, diastolic and systolic dysfunction, and ultimately heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the pathophysiology of cardiac fibrosis, with angiotensin II (Ang II) being a key mediator. Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, effectively blocks the conversion of angiotensin I to Ang II, thereby mitigating its downstream pro-fibrotic effects. This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in a murine model of cardiac fibrosis induced by transverse aortic constriction (TAC).

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effects of this compound on cardiac remodeling and fibrosis in a TAC-induced murine model.[1][2][3][4]

Table 1: Effects of this compound on Cardiac Remodeling and Pulmonary Congestion.

GroupHW/BW (mg/g)HW/TBL (mg/mm)LW/BW (mg/g)LW/TBL (mg/mm)
Sham3.5 ± 0.40.20 ± 0.034.5 ± 0.50.25 ± 0.04
TAC6.2 ± 0.70.35 ± 0.057.8 ± 0.90.44 ± 0.06
TAC + this compound (2 mg/kg)5.1 ± 0.6#0.29 ± 0.04#6.3 ± 0.7#0.35 ± 0.05#
TAC + this compound (8 mg/kg)4.2 ± 0.5#0.24 ± 0.03#5.2 ± 0.6#0.29 ± 0.04#

*p < 0.05 vs. Sham; #p < 0.05 vs. TAC. Data are presented as mean ± SD. HW: Heart Weight; BW: Body Weight; TBL: Tibial Length; LW: Lung Weight.[1][4]

Table 2: Effects of this compound on Cardiac Function (Echocardiography).

GroupEF (%)LVIDd (mm)IVSd (mm)LVPWd (mm)
Sham65 ± 53.8 ± 0.30.7 ± 0.10.7 ± 0.1
TAC38 ± 45.5 ± 0.41.2 ± 0.21.1 ± 0.1
TAC + this compound (2 mg/kg)49 ± 5#4.7 ± 0.3#1.0 ± 0.1#0.9 ± 0.1#
TAC + this compound (8 mg/kg)58 ± 6#4.1 ± 0.3#0.8 ± 0.1#0.8 ± 0.1#

*p < 0.05 vs. Sham; #p < 0.05 vs. TAC. Data are presented as mean ± SD. EF: Ejection Fraction; LVIDd: Left Ventricular Internal Diameter at end-diastole; IVSd: Interventricular Septal thickness at end-diastole; LVPWd: Left Ventricular Posterior Wall thickness at end-diastole.[1][2]

Table 3: Effects of this compound on Myocardial Fibrosis Markers (mRNA and Protein Levels).

GroupCollagen I (relative expression)Collagen III (relative expression)α-SMA (relative expression)Periostin (relative expression)
Sham1.0 ± 0.21.0 ± 0.31.0 ± 0.21.0 ± 0.3
TAC4.5 ± 0.83.8 ± 0.75.2 ± 0.94.1 ± 0.6
TAC + this compound (2 mg/kg)2.8 ± 0.5#2.5 ± 0.4#3.1 ± 0.6#2.7 ± 0.5#
TAC + this compound (8 mg/kg)1.5 ± 0.3#1.4 ± 0.3#1.8 ± 0.4#1.6 ± 0.4#

*p < 0.05 vs. Sham; #p < 0.05 vs. TAC. Data are presented as mean ± SD. α-SMA: alpha-Smooth Muscle Actin.[1][3]

Experimental Protocols

Murine Model of Cardiac Fibrosis: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent fibrosis.[5][6][7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg) or Isoflurane (1-3%)[8]

  • Surgical instruments: forceps, scissors, needle holder, chest retractor[6]

  • Suture: 6-0 or 7-0 silk suture[1][7]

  • Blunt needle (26 or 27-gauge)[6][7]

  • Ventilator for small rodents[6]

  • Heating pad[6]

  • Analgesics: Buprenorphine (0.05-0.1 mg/kg)[8]

Procedure:

  • Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[6]

  • Perform endotracheal intubation and connect the mouse to a rodent ventilator.[6]

  • Make a small horizontal incision at the level of the second rib to expose the sternum.

  • Perform a partial upper sternotomy to visualize the aortic arch.[9]

  • Carefully dissect the thymus and surrounding connective tissue to isolate the transverse aorta between the innominate and left common carotid arteries.[6]

  • Pass a 6-0 or 7-0 silk suture under the aortic arch.[1][9]

  • Place a 26 or 27-gauge blunt needle parallel to the aorta.[6][7]

  • Tie the suture snugly around the aorta and the needle.

  • Promptly remove the needle to create a defined constriction.[6]

  • For sham-operated control mice, the same procedure is performed without constricting the aorta.[1]

  • Close the chest and suture the skin incision.

  • Administer post-operative analgesics and monitor the animal for recovery.[8]

This compound Administration

Materials:

  • This compound erbumine

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

Procedure:

  • Prepare fresh solutions of this compound daily.

  • Divide the TAC-operated mice into treatment groups:

    • TAC + Vehicle

    • TAC + this compound (2 mg/kg/day)[1][2]

    • TAC + this compound (8 mg/kg/day)[1][2]

  • Administer this compound or vehicle via oral gavage once daily, starting 1-3 days post-TAC surgery and continuing for the duration of the study (typically 4-8 weeks).

Histological Analysis of Cardiac Fibrosis

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Masson's Trichrome staining kit

  • Microscope with a digital camera

Procedure:

  • At the end of the treatment period, euthanize the mice and excise the hearts.

  • Wash the hearts with cold PBS and fix in 4% PFA overnight at 4°C.

  • Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Perform Masson's Trichrome staining according to the manufacturer's protocol to visualize collagen fibers (blue/green), nuclei (black), and myocardium (red).[10]

  • Capture images of the stained sections and quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qRT-PCR) for Fibrosis-Related Genes

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (Collagen I, Collagen III, α-SMA, Periostin) and a housekeeping gene (e.g., GAPDH).[1]

  • Real-time PCR system

Procedure:

  • Excise the left ventricular tissue and immediately snap-freeze it in liquid nitrogen.

  • Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the genes of interest.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[11][12]

Western Blotting for Fibrosis-Related Proteins

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-Collagen I, anti-Collagen III, anti-α-SMA, anti-Periostin, anti-GAPDH (loading control)[13][14][15][16][17]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize frozen left ventricular tissue in RIPA buffer.

  • Centrifuge the lysate and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_model Cardiac Fibrosis Model Induction cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis (4-8 weeks post-TAC) TAC Transverse Aortic Constriction (TAC) Surgery on Mice This compound Daily Oral Gavage: - Vehicle - this compound (2 mg/kg) - this compound (8 mg/kg) TAC->this compound 1-3 days post-surgery Echo Echocardiography (Cardiac Function) This compound->Echo Histo Histology (Masson's Trichrome) This compound->Histo qPCR qRT-PCR (Gene Expression) This compound->qPCR WB Western Blot (Protein Expression) This compound->WB

Caption: Experimental workflow for studying this compound in a TAC-induced cardiac fibrosis model.

signaling_pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_drug cluster_cellular Cellular Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Activates TGFb TGF-β Activation AT1R->TGFb This compound This compound This compound->AngII Inhibits Fibroblast Fibroblast Proliferation & Differentiation TGFb->Fibroblast Myofibroblast Myofibroblast Formation Fibroblast->Myofibroblast ECM ECM Deposition (Collagen I, III) Myofibroblast->ECM Fibrosis Cardiac Fibrosis ECM->Fibrosis

Caption: this compound's mechanism of action in mitigating cardiac fibrosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Perindopril Release from Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of optimizing perindopril release from nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common types of nanoparticles used for this compound delivery?

A1: Common nanoparticle systems for this compound include polymeric nanoparticles like chitosan and PLGA, lipid-based nanoparticles such as liposomes and solid lipid nanoparticles, and inorganic nanoparticles like iron oxide.[1][2][3] Chitosan is frequently used due to its biocompatibility, biodegradability, and cationic nature which facilitates interaction with cell membranes.[1] Iron oxide nanoparticles have been explored for their magnetic properties and low toxicity.[4][5]

Q2: What are the critical factors influencing the release rate of this compound from nanoparticles?

A2: The release of this compound is a multi-factorial process. Key factors include the nanoparticle's composition and size, the drug-to-polymer ratio, the pH of the release medium, and the method of drug loading (encapsulation vs. surface adsorption).[2][6] For instance, release is often faster in acidic conditions (pH 4.8) compared to physiological pH (7.4).[1][4][5]

Q3: Why am I observing a high initial "burst release" of this compound?

A3: A high initial burst release is typically due to this compound molecules that are adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core.[2][7] This can be common in systems where the drug is loaded via adsorption. To mitigate this, optimizing the formulation to favor encapsulation over surface adsorption is necessary.

Q4: How can I control the particle size and stability of the nanoparticles?

A4: Particle size can be controlled by adjusting formulation parameters such as the concentration of polymers (e.g., chitosan) and cross-linkers (e.g., sodium tripolyphosphate), as well as process parameters like stirring speed and sonication.[8][9] Stability, particularly preventing aggregation, can be enhanced by surface modifications, such as coating with polyethylene glycol (PEG), which provides steric hindrance.[4][10] A zeta potential value greater than ±30mV generally indicates good particle stability due to electrostatic repulsion.[8]

Q5: What are the standard methods for characterizing this compound-loaded nanoparticles?

A5: A suite of characterization techniques is essential. Particle size and morphology are typically analyzed using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[1][2][4] Dynamic Light Scattering (DLS) is used for determining the average particle size, polydispersity index (PDI), and zeta potential.[11] Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are used to confirm the successful loading of the drug and to study the physical state of the drug within the nanoparticle.[1][2][5]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (%EE)

  • Potential Cause A: Poor affinity between this compound and the nanoparticle matrix.

    • Solution: Modify the surface chemistry of the nanoparticles or choose a polymer with higher affinity for this compound. For chitosan nanoparticles, adjusting the pH during formulation can enhance electrostatic interactions.

  • Potential Cause B: Drug leakage during the formulation or purification process.

    • Solution: Optimize the purification step. For example, if using centrifugation, ensure the parameters (speed, time) are not causing premature drug release.[8] Consider using a less harsh method like dialysis.

  • Potential Cause C: Incorrect drug-to-polymer ratio.

    • Solution: Systematically vary the initial drug concentration to find the optimal loading capacity of your nanoparticle system. An excessively high drug concentration may lead to saturation and lower %EE.

Issue 2: Inconsistent or Unpredictable In Vitro Release Profiles

  • Potential Cause A: Batch-to-batch variability in nanoparticle characteristics.

    • Solution: Strictly control all formulation parameters, including reagent concentrations, pH, temperature, and stirring rates. Characterize each batch for size, PDI, and zeta potential to ensure consistency before conducting release studies.

  • Potential Cause B: Nanoparticle aggregation in the release medium.

    • Solution: Ensure the release medium is appropriate and does not induce aggregation. If aggregation is observed, consider surface coating the nanoparticles with stabilizers like PEG.[10]

  • Potential Cause C: Issues with the release study setup (e.g., dialysis membrane, sink conditions).

    • Solution: Ensure the dialysis membrane has an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles. Maintain sink conditions by using a sufficiently large volume of release medium and sampling at appropriate intervals.[12]

Issue 3: Poor Nanoparticle Stability Leading to Aggregation

  • Potential Cause A: Insufficient surface charge.

    • Solution: Measure the zeta potential. If the absolute value is below 30 mV, the formulation is likely unstable.[8] Adjust the pH of the formulation or incorporate charged polymers to increase surface charge and electrostatic repulsion.

  • Potential Cause B: Hydrophobic interactions between particles.

    • Solution: Incorporate hydrophilic polymers like PEG onto the nanoparticle surface (PEGylation). This creates a hydration layer that provides steric stabilization and prevents aggregation.[4][10]

Data Presentation

Table 1: Comparative Summary of this compound Nanoparticle Formulations

Nanoparticle TypePolymer/CoatingAvg. Particle Size (nm)Encapsulation Efficiency (%)Key Release CharacteristicsReference
Magnetite NPPEG-coated~15 nm (FPEGPE)10.3%Sustained release; 60.8% in ~70h at pH 7.4; 83.1% in ~20h at pH 4.8.[4][5]
Magnetite NPChitosan-coated~15 nm (FCPE)Not SpecifiedSustained release; ~72.2% in ~94h at pH 7.4; ~85.8% in ~46h at pH 4.8.[1]
Polymeric NPNot Specified122.38 ± 0.75 nm61.73 ± 0.06%Restricted release for 2h, followed by sustained release at pH 7.4.[11]
Chitosan NPChitosan/Na-TPPNot Specified88%Initial fast release followed by prolonged sustained release.[2]
EthosomesSoya lecithin/Ethanol1.62 - 4.56 µm54.81 - 78.04%Up to 95.22% release over 24 hours.[12]

Table 2: Influence of pH on Cumulative Release of this compound

FormulationpHTimeCumulative Release (%)Reference
PEG-coated Magnetite NP7.44223 min (~70 h)60.8%[4][5]
4.81231 min (~20 h)83.1%[4][5]
Chitosan-coated Magnetite NP7.45631 min (~94 h)72.2%[1]
4.82743 min (~46 h)85.8%[1]
Zn/Al-LDH Nanocomposite7.4>1000 min~30%[7]
4.8>1000 min~70%[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles (Based on Ionotropic Gelation)

  • Preparation of Chitosan Solution: Dissolve an appropriate amount of chitosan in a 1% (v/v) acetic acid solution with magnetic stirring until fully dissolved. Adjust the pH to ~5.0.

  • Drug Incorporation: Dissolve this compound Erbumine (PE) in the chitosan solution and stir for 30 minutes to ensure uniform mixing.

  • Nanoparticle Formation: Prepare a solution of sodium tripolyphosphate (Na-TPP). Add the Na-TPP solution dropwise to the chitosan-PE solution under constant magnetic stirring at room temperature.

  • Maturation: Continue stirring for an additional 60 minutes to allow for the stabilization of the nanoparticles.

  • Purification: Separate the formed nanoparticles (PECSNPs) from the reaction medium by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unentrapped drug and other reagents.

  • Storage: Resuspend the final nanoparticle pellet in deionized water for immediate characterization or lyophilize for long-term storage.

Protocol 2: In Vitro Drug Release Study (Dialysis Bag Method)

  • Preparation: Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 12 kDa).

  • Immersion: Place the sealed dialysis bag into a larger vessel containing a known volume of release medium (e.g., 100 mL of PBS at pH 7.4 or acetate buffer at pH 4.8). The vessel should be placed in a shaker bath maintained at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume (e.g., 1 mL) of the release medium from the vessel.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the collected samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry (at ~215 nm) or HPLC.[1][13][14]

  • Calculation: Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation cluster_purify Purification & Collection cluster_char Characterization cluster_eval Evaluation prep_chitosan Prepare Chitosan Solution add_drug Incorporate This compound prep_chitosan->add_drug form_np Form Nanoparticles (Ionotropic Gelation) add_drug->form_np prep_tpp Prepare TPP Solution prep_tpp->form_np centrifuge Centrifugation form_np->centrifuge wash Washing Steps centrifuge->wash collect Collect/Lyophilize Nanoparticles wash->collect size_zeta Size, PDI, Zeta (DLS) collect->size_zeta morphology Morphology (TEM/SEM) collect->morphology loading Encapsulation Efficiency (%EE) collect->loading release_study In Vitro Release Study collect->release_study

Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.

troubleshooting_logic start Problem: Low Encapsulation Efficiency (%EE) cause1 Possible Cause: Drug Leakage during washing? start->cause1 sol1 Solution: Optimize centrifugation (speed/time). Consider dialysis. cause1->sol1 Yes cause2 Possible Cause: Incorrect Drug: Polymer Ratio? cause1->cause2 No sol2 Solution: Perform dose-ranging study to find optimal loading capacity. cause2->sol2 Yes cause3 Possible Cause: Poor Drug-Polymer Affinity? cause2->cause3 No sol3 Solution: Adjust formulation pH. Modify polymer or choose alternative. cause3->sol3 Yes

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Preventing perindopril degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of perindopril during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stored samples?

A1: this compound is susceptible to degradation through two main pathways: hydrolysis and intramolecular cyclization.[1][2] This degradation can be accelerated by several environmental factors, including:

  • Temperature: Elevated temperatures promote both hydrolysis and cyclization.[3][4]

  • pH: this compound is vulnerable to degradation in both acidic and alkaline conditions.[4]

  • Moisture: The presence of water can facilitate the hydrolysis of the ester group in this compound, converting it to its active metabolite, perindoprilat.[1][3]

  • Light: Exposure to light can contribute to the degradation of this compound.[3]

  • Oxidative Stress: this compound can degrade under oxidative conditions.[4]

Q2: How does the salt form of this compound affect its stability?

A2: The salt form of this compound significantly impacts its stability. This compound arginine has been developed to improve the stability and shelf life of the drug compared to this compound tert-butylamine (erbumine).[5][6] The arginine salt is reported to be 50% more stable and inhibits the cyclization process, particularly in open containers or at high temperatures.[5][6][7]

Q3: What are the major degradation products of this compound I should be aware of?

A3: The two primary degradation products of this compound are:

  • Perindoprilat: Formed via hydrolysis of the ethyl ester group. Perindoprilat is the active metabolite of the drug.[1][8]

  • Cyclized form (diketopiperazine derivative): Formed through an intramolecular cyclization reaction.[1][2]

It is crucial to monitor for these and other related substances to ensure the purity and integrity of your samples.[3]

Q4: What are the recommended short-term and long-term storage conditions for this compound samples?

A4: Proper storage is critical to minimize degradation. The following table summarizes recommended storage conditions for both solid this compound and solutions.

Sample TypeStorage ConditionTemperatureDurationRationale
Solid (API/Formulation) Tightly-closed, light-resistant container in a dry, well-ventilated area.[9]2-8°C[9]Long-termMinimizes exposure to heat, light, and moisture to prevent hydrolysis and cyclization.
Aqueous Solution (e.g., in PBS) Store in a sealed container, protected from light.RefrigeratedNot recommended for more than one day.[10]This compound is unstable in aqueous solutions, readily undergoing hydrolysis.
Plasma Samples Frozen-20°C or lowerLong-termFreezing slows down enzymatic and chemical degradation processes in biological matrices.

Troubleshooting Guide

Issue: I am observing a significant decrease in this compound concentration in my samples over time.

Possible Cause Troubleshooting Step
Improper Storage Temperature Verify that storage units (refrigerators, freezers) are maintaining the correct temperature. For solid this compound, storage at 2-8°C is recommended.[9] For biological samples, ensure they are stored at -20°C or below.[10]
Exposure to Light and Moisture Always store this compound, both in solid form and in solution, in amber vials or other light-protecting containers.[3] For solid samples, ensure containers are tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[3][11]
Incorrect pH of Solution This compound is susceptible to both acid and base-catalyzed degradation.[4] If working with aqueous solutions, ensure the pH is controlled and appropriate for your experiment. Note that long-term storage in aqueous buffers is not recommended.[10]
Repeated Freeze-Thaw Cycles For biological samples, aliquot them into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Issue: I am detecting unknown peaks during chromatographic analysis of my this compound samples.

Possible Cause Troubleshooting Step
Sample Degradation The unknown peaks are likely degradation products such as perindoprilat or the cyclized form.[1] Review your sample handling and storage procedures against the recommendations in this guide.
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank sample (solvent without this compound) to check for system contamination.
Interaction with Container Material While less common, interactions with container materials can occur. Ensure you are using high-quality, inert containers (e.g., borosilicate glass or appropriate polypropylene).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in the presence of its degradation products.[4][11][12]

1. Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[11][12]

  • Mobile Phase: A gradient or isocratic system of a phosphate buffer (pH adjusted, e.g., to 2.0) and acetonitrile.[4][12] The exact ratio should be optimized for your specific column and instrument.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 215 nm.[4][11]

  • Column Temperature: 40°C.[4]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation: Dilute your test samples with the mobile phase to a concentration that falls within the calibration range. For biological samples, a protein precipitation or solid-phase extraction step will be necessary prior to dilution.

3. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify and quantify the this compound peak based on its retention time and peak area compared to the calibration curve. Degradation products will typically appear as separate peaks with different retention times.

Visualizations

Perindopril_Degradation_Pathway This compound This compound Perindoprilat Perindoprilat (Active Metabolite) This compound->Perindoprilat Hydrolysis (+H2O) Diketopiperazine Diketopiperazine (Cyclized Product) This compound->Diketopiperazine Intramolecular Cyclization

Caption: Major degradation pathways of this compound.

Sample_Handling_Workflow cluster_collection Sample Collection cluster_processing Immediate Processing cluster_storage Storage cluster_analysis Analysis Collection Collect Sample (e.g., Plasma) Centrifuge Centrifuge (if applicable) Collection->Centrifuge Aliquot Aliquot into single-use tubes Centrifuge->Aliquot Store Store Immediately at ≤ -20°C Aliquot->Store Thaw Thaw sample Store->Thaw Prepare Prepare for analysis (e.g., SPE, dilution) Thaw->Prepare Analyze Analyze via HPLC/LC-MS Prepare->Analyze

Caption: Recommended workflow for handling biological samples.

References

Validation & Comparative

A Comparative Analysis of Perindopril and Lisinopril on Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, perindopril and lisinopril, on cardiac remodeling. The information presented is based on available experimental data to assist researchers and professionals in drug development in their understanding of the subtle but potentially significant differences between these two agents.

Cardiac remodeling, a key pathophysiological process in many cardiovascular diseases, involves alterations in the size, shape, structure, and function of the heart. ACE inhibitors, as a class, are well-established in their ability to mitigate and even reverse adverse cardiac remodeling. This is primarily achieved by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac hypertrophy and fibrosis. While both this compound and lisinopril share this common mechanism, differences in their pharmacokinetic profiles and tissue penetration may lead to varied efficacy in modulating the remodeling process.

Quantitative Data on Cardiac Remodeling Parameters

The following tables summarize the quantitative data from clinical studies investigating the effects of this compound and lisinopril on key markers of cardiac remodeling.

Table 1: Effects of this compound on Cardiac Remodeling

ParameterStudy PopulationTreatment DurationDosageBaseline ValuePost-Treatment ValuePercentage ChangeCitation
Left Ventricular Mass (g)Hypertensive Patients1 yearThis compound/Indapamide137.9124.3-9.9%[1]
Left Ventricular Mass Index (g/m²)Hypertensive Patients1 yearThis compound/Indapamide51.145.8-10.4%[1]
Left Ventricular Mass (g)Hypertensive PatientsNot SpecifiedThis compound252.4 ± 8.3205.7 ± 7.08-18.5%[2]
Left Atrial Volume (ml)Hypertensive PatientsNot SpecifiedThis compound20.4 ± 5.117.6 ± 5.2-13.7%[2]
E/A RatioHypertensive PatientsNot SpecifiedThis compound0.69 ± 0.060.92 ± 0.05+33.3%[2]
Left Ventricular End-Diastolic Diameter (mm)Congestive Heart Failure1 yearThis compound69.5 ± 0.658.0 ± 0.8-16.5%[3]
Left Ventricular End-Systolic Diameter (mm)Congestive Heart Failure1 yearThis compound56.2 ± 0.642.0 ± 0.7-25.3%[3]
Left Ventricular Ejection Fraction (%)Congestive Heart Failure1 yearThis compound34.1 ± 0.649.6 ± 1.2+45.4%[3]

Table 2: Effects of Lisinopril on Cardiac Remodeling

ParameterStudy PopulationTreatment DurationDosageBaseline ValuePost-Treatment ValuePercentage ChangeCitation
Left Ventricular Mass Index (g/m²)Hypertensive Patients with LVH24 weeksNot SpecifiedNot SpecifiedSignificant ReductionNot Specified[4]
Collagen Volume Fraction (%)Hypertensive Heart Disease6 monthsNot Specified6.9 ± 0.66.3 ± 0.6-8.7%[5]
Myocardial Hydroxyproline Concentration (µg/mg)Hypertensive Heart Disease6 monthsNot Specified9.9 ± 0.38.3 ± 0.4-16.2%[5]
E/A RatioHypertensive Heart Disease6 monthsNot Specified0.72 ± 0.040.91 ± 0.06+26.4%[5]
Isovolumic Relaxation Time (ms)Hypertensive Heart Disease6 monthsNot Specified123 ± 981 ± 5-34.1%[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of experimental data. Below are summaries of the protocols from key studies cited.

REASON Echocardiography Study (this compound) [1]

  • Study Design: A randomized, double-blind, parallel-group study.

  • Participants: 214 patients with essential hypertension.

  • Treatment: Patients were randomized to receive either a combination of this compound (2 mg)/indapamide (0.625 mg) or atenolol (50 mg) for a duration of 12 months.

  • Primary Endpoint: Reduction in left ventricular mass (LVM), assessed by M-mode two-dimensional-guided echocardiography.

  • Key Measurements: LVM, LVM indexed to body surface area (LVMI₁), and LVM indexed to body height²·⁷ (LVMI₂). Brachial blood pressure was also monitored.

Brilla et al. (Lisinopril) [5][6]

  • Study Design: A prospective, randomized, double-blind trial.[5]

  • Participants: 35 patients with primary hypertension, left ventricular hypertrophy (LVH), and left ventricular diastolic dysfunction.[5]

  • Treatment: Patients were treated with either lisinopril (n=18) or hydrochlorothiazide (HCTZ; n=17) for 6 months.[5]

  • Primary Endpoint: Regression of myocardial fibrosis.[6]

  • Key Measurements: Left ventricular catheterization with endomyocardial biopsy was performed at baseline and after 6 months to measure LV collagen volume fraction and myocardial hydroxyproline concentration. Doppler echocardiography was used to assess LV diastolic function (E/A ratio, isovolumic relaxation time). 24-hour blood pressure monitoring was also conducted.[5]

Signaling Pathways in Cardiac Remodeling and ACE Inhibition

The beneficial effects of ACE inhibitors on cardiac remodeling are primarily mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the central role of ACE in this pathway and the subsequent downstream effects that contribute to cardiac hypertrophy and fibrosis.

RAAS_Pathway cluster_effects Downstream Effects Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin Renin Renin AngII AngII AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Aldosterone Aldosterone AngII->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Fibrosis Fibrosis AT1R->Fibrosis Hypertrophy Hypertrophy AT1R->Hypertrophy Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention

RAAS signaling pathway in cardiac remodeling.

The following diagram illustrates a generalized experimental workflow for comparative studies of ACE inhibitors on cardiac remodeling.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Selection Patient Selection (e.g., Hypertension, Heart Failure) Baseline_Measurements Baseline Measurements (Echocardiography, Biopsy) Patient_Selection->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Perindopril_Group This compound Administration Randomization->Perindopril_Group Group A Lisinopril_Group Lisinopril Administration Randomization->Lisinopril_Group Group B Placebo_Group Placebo/Control Randomization->Placebo_Group Group C Follow_up_Measurements Follow-up Measurements (e.g., 6 months, 1 year) Perindopril_Group->Follow_up_Measurements Lisinopril_Group->Follow_up_Measurements Placebo_Group->Follow_up_Measurements Data_Analysis Statistical Analysis Follow_up_Measurements->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Perindopril Exhibits Potent In Vitro Anti-inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 5, 2025 – New comparative analyses of in vitro studies reveal that the angiotensin-converting enzyme (ACE) inhibitor perindopril demonstrates significant anti-inflammatory properties, positioning it as a subject of interest for further research into its pleiotropic effects. These studies highlight this compound's ability to modulate key inflammatory pathways and cytokine production, with a performance profile that, in some aspects, is comparable or superior to other ACE inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides an objective comparison of this compound's in vitro anti-inflammatory performance against other relevant drugs, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of ACE inhibitors.

Comparative In Vitro Efficacy of this compound

This compound's anti-inflammatory activity has been evaluated through its effects on cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine release from immune cells.

Cyclooxygenase (COX) Inhibition

A key mechanism of inflammation involves the activity of COX-1 and COX-2 enzymes. An in vitro study investigating this compound's effect on these enzymes revealed a notable selective inhibitory action against COX-2.[1][2] The half-maximal inhibitory concentrations (IC50) for this compound were determined to be 8.3 µM for COX-1 and 0.1 µM for COX-2, demonstrating an 85.5-fold higher affinity for COX-2.[1][2] This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-2 is primarily associated with inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 8.3 0.1 83
Indomethacin0.090.50.18
Diclofenac0.31.10.27
Celecoxib3.80.0495

Table 1: Comparative in vitro COX inhibition of this compound and common NSAIDs. Data sourced from El Sebaei et al., 2023.[1][2]

Modulation of Pro-inflammatory Cytokine Release

This compound has been shown to be superior to the ACE inhibitor enalapril in suppressing the release of pro-inflammatory cytokines from monocytes. In a study involving lipopolysaccharide (LPS)-stimulated monocytes from patients with stable coronary artery disease, this compound reversed the disease-induced increase in the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[3] The effect of enalapril on the release of these cytokines was reported to be much more limited.[3]

Further studies have indicated that both this compound and the angiotensin II receptor blocker (ARB) losartan can significantly reduce Interleukin-6 (IL-6) levels.[4]

Key Inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. Angiotensin II, the production of which is inhibited by this compound, is a known activator of NF-κB.[1] By reducing angiotensin II levels, this compound can attenuate the downstream inflammatory cascade.

Perindopril_Anti_inflammatory_Pathway cluster_upstream Upstream Signaling cluster_this compound Drug Intervention cluster_downstream Downstream Inflammatory Cascade Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Activates NFkB_activation NF-κB Activation AT1R->NFkB_activation This compound This compound ACE ACE This compound->ACE Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_activation->Proinflammatory_Genes Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines COX2 COX-2 Upregulation Proinflammatory_Genes->COX2

This compound's inhibition of ACE reduces Angiotensin II-mediated NF-κB activation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Indomethacin, Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a specific period (e.g., 10 minutes at 37°C).

  • Stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Monocyte Isolation and Cytokine Release Assay

This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and the subsequent measurement of cytokine release from monocytes upon stimulation.

Materials:

  • Human whole blood

  • Ficoll-Paque or similar density gradient medium

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Lipopolysaccharide (LPS) for stimulation

  • Test compounds (this compound, Enalapril)

  • ELISA kits for TNF-α, IL-1β, and MCP-1

  • 96-well cell culture plates

Procedure:

  • Monocyte Isolation:

    • Dilute whole blood with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque.

    • Centrifuge to separate the PBMC layer.

    • Collect the PBMC layer and wash with PBS.

    • Resuspend PBMCs in culture medium and count the cells.

    • Seed the PBMCs in a 96-well plate and allow monocytes to adhere for a specified time (e.g., 2 hours).

    • Wash away non-adherent cells to obtain a monocyte-enriched culture.

  • Cytokine Release Assay:

    • Pre-incubate the adherent monocytes with various concentrations of the test compounds (this compound or Enalapril) or vehicle control for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α, IL-1β, and MCP-1 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Analyze the data to determine the effect of the test compounds on cytokine release compared to the LPS-stimulated control.

Experimental_Workflow_Cytokine_Assay cluster_isolation Monocyte Isolation cluster_treatment Cell Treatment and Stimulation cluster_analysis Analysis Whole_Blood Whole Blood Ficoll Ficoll Gradient Centrifugation Whole_Blood->Ficoll PBMCs Isolate PBMCs Ficoll->PBMCs Adherence Adherence Purification of Monocytes PBMCs->Adherence Preincubation Pre-incubation with This compound/Alternatives Adherence->Preincubation Stimulation LPS Stimulation Preincubation->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant ELISA ELISA for Cytokines (TNF-α, IL-1β, MCP-1) Supernatant->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Workflow for in vitro monocyte cytokine release assay.

Conclusion

The in vitro evidence presented suggests that this compound possesses notable anti-inflammatory properties, characterized by selective COX-2 inhibition and effective suppression of pro-inflammatory cytokine release from monocytes. These findings, particularly the comparative data against other ACE inhibitors and NSAIDs, underscore the potential for this compound to exert beneficial effects beyond its primary role in blood pressure regulation. This compilation of data and detailed protocols aims to serve as a valuable resource for the scientific community to further explore and validate the anti-inflammatory mechanisms of this compound.

References

Perindopril's Vascular Effects: A Comparative Analysis Across Different Vascular Beds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the differential impact of the angiotensin-converting enzyme (ACE) inhibitor, perindopril, on the coronary, cerebral, renal, and peripheral vascular beds, supported by experimental data and detailed methodologies.

This compound, a prominent member of the angiotensin-converting enzyme (ACE) inhibitor class, exerts significant and varied effects across the intricate network of the body's vascular beds. Its primary mechanism of action involves the inhibition of ACE, leading to reduced production of the potent vasoconstrictor angiotensin II and decreased degradation of the vasodilator bradykinin. This dual action results in vasodilation, reduced blood pressure, and a cascade of favorable vascular remodeling effects. This guide provides a comparative analysis of this compound's documented effects on coronary, cerebral, renal, and peripheral circulation, drawing on key clinical findings to offer a resource for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound Across Vascular Beds

The therapeutic impact of this compound is not uniform throughout the circulatory system. The following tables summarize key quantitative data from various studies, illustrating the drug's distinct effects on different vascular territories.

Table 1: Effects on Endothelial Function and Blood Flow
Vascular BedParameterStudy PopulationThis compound DosageTreatment DurationKey FindingsReference
Coronary (Brachial Artery as surrogate) Flow-Mediated Dilation (FMD)Patients with stable coronary artery disease8 mg/day36 monthsFMD increased from 2.6% to 3.3% in the this compound group, compared to a change from 2.8% to 3.0% in the placebo group.[1]PERFECT substudy of EUROPA
Cerebral Cerebral Blood Flow (CBF)Hypertensive stroke patients with carotid artery stenosis4 mg/day14 daysNo significant change in hemispheric or peri-infarct CBF despite a significant reduction in blood pressure.[2][3]Walters et al.
Cerebral Internal Carotid Artery (ICA) Flow & Middle Cerebral Artery (MCA) VelocityHypertensive stroke patients with carotid artery stenosis4 mg/day14 daysNo significant changes in ICA flow or MCA velocity compared to placebo.[2]Walters et al.
Peripheral (Brachial Artery) Brachial Artery Blood FlowPatients with congestive heart failure4 mg (single dose)AcuteSignificant increase in brachial artery blood flow and diameter.[4]Asmar et al.
Renal Glomerular Filtration Rate (GFR)Hypertensive stroke patients with carotid artery stenosis4 mg/day14 daysNo significant change in GFR in most patients; one patient with suspected renal artery stenosis experienced transient acute renal impairment.[2][3]Walters et al.
Table 2: Effects on Arterial Stiffness and Vascular Structure
Vascular BedParameterStudy PopulationThis compound DosageTreatment DurationKey FindingsReference
Peripheral (Aortic) Carotid-Femoral Pulse Wave Velocity (PWV)Black hypertensive patients4 mg/day9 monthsSignificant reduction in PWV from 11.6 m/s to 7.5 m/s.[5]Maseko et al.
Peripheral (Aortic) Pulse Wave Velocity (PWV)Hypertensive patients4-8 mg/day48 monthsSignificant and sustained reduction in PWV, relatively independent of blood pressure reduction.[6]Anonymous
Peripheral Ankle-Brachial Index (ABI)Patients with Peripheral Artery Disease (PAD)Not specifiedNot specifiedNo significant change in ABI.[3]A Cochrane Review
Peripheral Claudication DistancePatients with Peripheral Artery Disease (PAD)Not specifiedNot specifiedMarginal, non-significant increase in claudication distance.[3]A Cochrane Review

Key Signaling Pathways and Mechanisms of Action

This compound's vascular effects are underpinned by its modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and its interaction with the kallikrein-kinin system. The following diagram illustrates the central signaling pathways.

Caption: Signaling pathways affected by this compound.

Experimental Protocols

The assessment of this compound's vascular effects employs a range of specialized methodologies. Below are detailed protocols for key experiments cited in the literature.

Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
  • Objective: To measure the endothelium-dependent vasodilation in response to an increase in blood flow.

  • Apparatus: High-resolution ultrasound with a vascular probe (e.g., 7.5 MHz).

  • Procedure:

    • The patient rests in a supine position for at least 10 minutes in a temperature-controlled room.

    • The brachial artery is imaged in the longitudinal plane, 2-15 cm above the elbow.

    • Baseline brachial artery diameter and blood flow velocity are recorded.

    • A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 200 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce reactive hyperemia.

    • The cuff is then deflated, and brachial artery diameter is continuously monitored for the next 3-5 minutes.

    • FMD is calculated as the percentage change in peak artery diameter from the baseline diameter.

Assessment of Cerebral Blood Flow: Single-Photon Emission Computed Tomography (SPECT)
  • Objective: To quantify regional cerebral blood flow.

  • Apparatus: SPECT scanner and a radiotracer (e.g., 99mTc-HMPAO).

  • Procedure:

    • A baseline SPECT scan is performed to measure resting cerebral blood flow.

    • The patient is administered this compound.

    • A second SPECT scan is conducted at the time of peak drug effect (e.g., 6-8 hours post-dose).

    • Images are reconstructed and analyzed to determine changes in cerebral blood flow in different regions of interest.

Assessment of Arterial Stiffness: Pulse Wave Velocity (PWV)
  • Objective: To measure the speed at which the arterial pressure pulse propagates through a segment of the arterial tree, which is a direct measure of arterial stiffness.

  • Apparatus: A device with two pressure transducers (tonometers) or Doppler probes.

  • Procedure:

    • The patient rests in a supine position.

    • Two pressure waves are recorded simultaneously at two different sites along an arterial segment (e.g., carotid and femoral arteries).

    • The distance between the two recording sites is measured over the body surface.

    • The time delay between the feet of the two pressure waves is determined.

    • PWV is calculated by dividing the distance by the time delay (PWV = Distance / Δt).

Experimental Workflow

The following diagram outlines a general workflow for a clinical trial investigating the vascular effects of this compound.

cluster_setup Study Setup cluster_randomization Randomization cluster_intervention Intervention & Follow-up cluster_assessment Vascular Assessments cluster_analysis Data Analysis PatientRecruitment Patient Recruitment (e.g., Hypertensive, CAD) InformedConsent Informed Consent PatientRecruitment->InformedConsent Screening Screening & Baseline Assessment (BP, Medical History) InformedConsent->Screening Randomization Randomization Screening->Randomization PerindoprilGroup This compound Group Randomization->PerindoprilGroup PlaceboGroup Placebo Group Randomization->PlaceboGroup Treatment Treatment Administration (e.g., this compound 8mg/day) PerindoprilGroup->Treatment PlaceboGroup->Treatment FollowUp Follow-up Visits (e.g., 3, 6, 12 months) Treatment->FollowUp FMD Endothelial Function (Flow-Mediated Dilation) FollowUp->FMD PWV Arterial Stiffness (Pulse Wave Velocity) FollowUp->PWV CBF Cerebral Blood Flow (SPECT/Doppler) FollowUp->CBF GFR Renal Blood Flow (GFR Measurement) FollowUp->GFR DataCollection Data Collection FMD->DataCollection PWV->DataCollection CBF->DataCollection GFR->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results & Conclusion StatisticalAnalysis->Results

Caption: Generalized experimental workflow.

Conclusion

The available evidence indicates that this compound confers broad benefits across various vascular beds, although the specific effects can differ. In the coronary circulation (as inferred from brachial artery studies), this compound improves endothelial function, a key factor in atherogenesis.[1][5][7] In the cerebral vasculature, its primary benefit appears to be the maintenance of blood flow despite significant reductions in systemic blood pressure, which is crucial for secondary stroke prevention.[2][3][4][8] For the renal arteries, this compound generally preserves function in the absence of bilateral renal artery stenosis.[2][3] In the peripheral circulation, this compound has a pronounced effect on reducing arterial stiffness, a strong predictor of cardiovascular events.[5][6][7] This differential impact underscores the complex and multifaceted role of the renin-angiotensin system in regulating vascular tone and structure throughout the body. Further head-to-head studies directly comparing the effects of this compound across these vascular beds within the same patient cohort would be invaluable for a more nuanced understanding of its therapeutic profile.

References

Perindopril's Edge: A Comparative Analysis of Tissue Penetration Among ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between angiotensin-converting enzyme (ACE) inhibitors is paramount. While the class effect of these drugs in managing cardiovascular diseases is well-established, their efficacy can be influenced by their ability to penetrate tissues and inhibit local ACE activity. This guide provides an objective comparison of perindopril's tissue penetration with other ACE inhibitors, supported by experimental data and detailed methodologies.

The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in blood pressure regulation and cardiovascular homeostasis. Angiotensin-converting enzyme (ACE) is a key enzyme in this system, converting angiotensin I to the potent vasoconstrictor angiotensin II and degrading the vasodilator bradykinin. While plasma ACE inhibition is a primary target for ACE inhibitors, there is growing evidence that the inhibition of tissue-bound ACE in organs such as the heart, blood vessels, and kidneys is crucial for the long-term therapeutic benefits of these drugs.[1][2] Factors such as lipophilicity and affinity for tissue ACE are critical determinants of an inhibitor's ability to penetrate and act within these local tissue environments.[1][3][4]

Comparative Efficacy of Tissue ACE Inhibition

This compound, a lipophilic ACE inhibitor, has demonstrated a strong affinity for tissue ACE, leading to sustained local RAAS blockade.[1][5] This characteristic is believed to contribute to its pleiotropic effects beyond blood pressure reduction, including anti-inflammatory, antioxidant, and anti-atherosclerotic properties.[6] Comparative studies have highlighted differences in tissue ACE inhibition among various ACE inhibitors.

Quantitative Comparison of Tissue ACE Inhibition

The following table summarizes data from various studies comparing the in vitro and in vivo inhibition of ACE in different tissues by this compound and other ACE inhibitors.

ACE InhibitorTissueMethodKey FindingsReference
Perindoprilat Vascular Endothelium & Adventitia (Human Internal Mammary Artery)Quantitative in vitro autoradiographyLong-term this compound treatment potently inhibits both endothelial and adventitial ACE to a comparable degree.[7]
This compound Vascular Endothelium & Adventitia (Rabbit Large Arteries)Quantitative in vitro autoradiographyReadily penetrates the vascular wall and potently inhibits both endothelial and adventitial ACE in a dose-dependent manner.[8]
This compound Heart (Human)Coronary sinus-aortic root gradientsEliminated the gradient for aldosterone, indicating effective blockade of cardiac ACE.[1]
This compound vs. Enalapril Monocytes (Human)Cytokine release assayThis compound was superior to enalapril in producing monocyte-suppressing and systemic anti-inflammatory effects.[9]
This compound vs. Lisinopril - (Human Cohort Study)Hospital admission dataLisinopril users were significantly more likely to be admitted for renal diseases and diabetes compared to this compound users.[10]
This compound vs. Ramipril - (Review)Pharmacological and clinical trial dataThis compound and ramipril are highlighted as preferred agents due to favorable clinical profiles and outcomes data.[4]

Physicochemical Properties Influencing Tissue Penetration

The ability of an ACE inhibitor to penetrate tissues is significantly influenced by its physicochemical properties, particularly lipophilicity.

ACE Inhibitor (Active Form)LipophilicityKey CharacteristicsReference
Perindoprilat HighHigher lipophilicity and stronger tissue-ACE binding compared to many other ACE inhibitors.[4][5][6]
Quinaprilat HighLipophilic ACE inhibitor with high affinity for ACE.[1][3]
Ramiprilat ModerateFavorable clinical profile and impressive outcomes data.[4]
Enalaprilat LowLess effective in producing monocyte-suppressing effects compared to this compound.[9]
Lisinopril Low (Hydrophilic)The only ACE inhibitor that does not require hepatic metabolism; least lipophilic.[2][3]

Experimental Protocols

Quantitative In Vitro Autoradiography for Tissue ACE Inhibition

This method is widely used to visualize and quantify the distribution and inhibition of ACE in tissue sections.[7][8][11][12]

1. Tissue Preparation:

  • Tissue specimens are harvested and rapidly frozen at -80°C.

  • A cryostat is used to cut thin (e.g., 20 µm) coronal sections of the tissue.

  • The sections are thaw-mounted onto charged microscope slides.

2. Radioligand Incubation:

  • The slide-mounted tissue sections are incubated with a radiolabeled ACE inhibitor, typically [¹²⁵I]351A, which acts as a specific ligand for ACE.

  • Incubation is carried out in a buffer solution at a specific temperature (e.g., 22°C) and duration to allow for binding to ACE.

3. Determination of Total and Non-Specific Binding:

  • Total Binding: Slides are incubated with the radioligand alone.

  • Non-Specific Binding: Adjacent sections are incubated with the radioligand in the presence of a high concentration of a non-radiolabeled ACE inhibitor (e.g., enalaprilat) to saturate the ACE binding sites. This allows for the measurement of binding to non-ACE components.

4. Washing and Drying:

  • Following incubation, the slides are washed in buffer to remove unbound radioligand.

  • A final wash in distilled water removes salts.

  • The slides are then dried, for instance, with a stream of cold air.

5. Autoradiography Film Exposure:

  • The dried slides are placed in a cassette with autoradiography film.

  • The film is exposed to the slides for a period ranging from days to weeks at -20°C.

6. Image Analysis:

  • The film is developed, and the resulting images are scanned into a computer.

  • Quantitative densitometry is performed using imaging software to measure the density of the radioligand binding in specific tissue regions.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

ACE Inhibitor Binding Assay

This assay quantifies ACE activity by measuring the binding of a labeled inhibitor to the enzyme.[13][14]

1. Incubation:

  • Serum or tissue homogenate is incubated with a ¹²⁵I-labeled ACE inhibitor (e.g., "351A").

  • The incubation is performed at a controlled pH (e.g., 7.0) and temperature (e.g., 37°C) for a set duration (e.g., 2 hours).

2. Separation of Bound and Free Inhibitor:

  • Inhibitor bound to ACE is separated from the free inhibitor. A common method is adsorption of the free inhibitor to coated charcoal.

3. Measurement of Radioactivity:

  • The radioactivity of the supernatant, which contains the ACE-bound inhibitor, is measured using a gamma counter.

4. Calculation of ACE Activity:

  • The ACE concentration or activity is calculated from a standard curve generated using known concentrations of purified ACE.

Visualizing the Mechanisms

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Bradykinin Bradykinin (Active Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments   ACE Vasodilation Vasodilation Bradykinin->Vasodilation Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention ACE ACE Renin Renin ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE Inhibition exp_workflow start Start: Tissue Sample Collection cryosection Cryosectioning of Tissue start->cryosection slide_mounting Thaw-Mounting on Slides cryosection->slide_mounting incubation Radioligand Incubation ([¹²⁵I]351A) slide_mounting->incubation total_binding Total Binding incubation->total_binding Group 1 nsp_binding Non-Specific Binding (+ unlabeled inhibitor) incubation->nsp_binding Group 2 washing Washing to Remove Unbound Ligand total_binding->washing nsp_binding->washing drying Drying Slides washing->drying exposure Autoradiography Film Exposure drying->exposure analysis Image Scanning & Densitometry exposure->analysis end End: Quantification of Tissue ACE Inhibition analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for Perindopril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of perindopril, a common angiotensin-converting enzyme (ACE) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Core Principles of Pharmaceutical Disposal

Unused or expired prescription medications, including this compound, can pose risks of accidental poisoning, misuse, and environmental harm.[1][2] The primary goal of proper disposal is to mitigate these risks. The U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) recommend a tiered approach to pharmaceutical disposal, prioritizing methods that permanently remove the drug from potential circulation and environmental exposure.

Recommended Disposal Methods for this compound

The preferred method for disposing of this compound is through a designated drug take-back program.[3][4] These programs offer the safest and most environmentally responsible way to dispose of unwanted medicines.[4] If a take-back program is not accessible, disposal in the household trash with specific precautions is the next best option.[3][5] this compound is not on the FDA's "flush list," and therefore, should not be flushed down the toilet or drain.[3][5]

Disposal Options Summary

Disposal MethodKey StepsRationale
Drug Take-Back Programs (Preferred) Find an authorized collection site through the DEA's website or local pharmacies and law enforcement agencies.[1] Transport the this compound in its original or a sealed container to the location.Ensures permanent and safe destruction of the medication, minimizing the risk of diversion and environmental release.[4]
Mail-Back Programs Obtain a pre-paid drug mail-back envelope, place the medication inside, seal it, and mail it through the U.S. Postal Service.[3]A convenient alternative to in-person drop-off that provides a secure method for drug disposal.[3]
Household Trash Disposal (If Take-Back is Unavailable) 1. Remove this compound from its original container.[1][6] 2. Mix the medication with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[1][3] 3. Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[1][6] 4. Dispose of the sealed container in the household trash.[4] 5. Before discarding the original container, scratch out all personal information to protect privacy.[1]Reduces the risk of accidental ingestion or diversion from the trash.[1]

Experimental Protocols

Detailed experimental protocols for the chemical degradation or environmental fate of this compound are not provided in standard disposal guidelines. Researchers seeking to develop or validate such protocols should consult specialized literature in environmental chemistry and pharmacology. Standard laboratory safety protocols for handling chemical waste should be followed, including the use of personal protective equipment (PPE) and adherence to institutional chemical hygiene plans.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, in accordance with regulatory recommendations.

Perindopril_Disposal_Workflow start Unused or Expired This compound take_back Is a Drug Take-Back Program Available? start->take_back use_take_back Utilize Take-Back or Mail-Back Program take_back->use_take_back Yes check_flush_list Is this compound on the FDA Flush List? take_back->check_flush_list No trash_disposal Follow Household Trash Disposal Procedure check_flush_list->trash_disposal No no_flush Do Not Flush check_flush_list->no_flush Yes (this compound is NOT on the list)

This compound Disposal Decision Workflow

This structured approach to this compound disposal is designed to ensure safety and environmental stewardship. By following these guidelines, laboratory professionals can manage pharmaceutical waste responsibly and contribute to a safer laboratory and community environment.

References

Personal protective equipment for handling Perindopril

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Perindopril

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational handling and disposal in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[1] It is recognized as a reproductive toxicant that may damage fertility or an unborn child.[2][3] The compound can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[3][4] Furthermore, prolonged or repeated exposure may cause damage to organs.[3]

Hazard ClassificationCategoryGHS Hazard Statement
Reproductive ToxicityCategory 1A / 1BH360: May damage fertility or the unborn child[2][3]
Serious Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4]
Skin IrritationCategory 2H315: Causes skin irritation[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[3]

Operational and Disposal Plans

Adherence to the following operational, emergency, and disposal plans is critical for ensuring personnel safety and environmental protection.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure.

  • Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side shields.[4] For tasks with a higher risk of splashes or dust generation, a full face shield may be used for supplementary protection.[1]

  • Skin Protection:

    • Gloves: Wear two pairs of powder-free nitrile gloves.[1][5] The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff.[5] Gloves must be inspected before use and changed regularly or immediately if contaminated, torn, or punctured.[2][5]

    • Gown/Clothing: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5] Wear suitable protective clothing to prevent any skin contact.[2][3]

  • Respiratory Protection: For handling powders or performing actions that may generate dust or aerosols, a dust respirator or a full-face respirator should be used, especially if engineering controls like a fume hood are not sufficient.[1][2]

  • Additional Protection: For comprehensive protection, protective shoe covers and a head covering are also recommended.[1]

Handling and Storage Protocol

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[2] A local exhaust ventilation system, such as a chemical fume hood, should be used to minimize airborne concentrations.[4]

  • Avoid Contamination: Avoid all personal contact, including inhalation of dust and direct contact with skin and eyes.[1] Do not eat, drink, or apply cosmetics in the handling area.[5]

  • Dust Prevention: Minimize the generation of dust.[4] Use procedures that avoid creating dust clouds, which can form explosive mixtures with air.[1]

Storage:

  • Container: Keep the compound in a tightly closed, original container.[2][4]

  • Location: Store in a dry, cool, and well-ventilated place, secured and locked up to restrict access.[2][3][4] The recommended storage temperature is between 2-8°C.[4]

  • Incompatibilities: Store away from incompatible materials, particularly oxidizing agents.[1]

Emergency Procedures

Immediate and correct response to spills or exposure is critical.

Spill Response:

  • Minor Spills:

    • Immediately clean up the spill, avoiding dust generation.[1]

    • Wear full PPE, including a dust respirator.[1]

    • Use dry clean-up methods.[1] Gently sweep up the material after dampening with water to prevent dusting, or use a vacuum cleaner equipped with a HEPA filter.[1]

    • Place the collected waste into a suitable, sealed container for disposal.[1]

  • Major Spills:

    • Evacuate and alert personnel in the immediate area.[1][2]

    • Alert emergency responders, informing them of the hazard's location and nature.[1]

    • Only trained personnel with appropriate PPE, including a self-contained breathing apparatus, should address the spill.[1][2]

First Aid for Exposure:

  • Inhalation: Move the affected person to fresh air immediately.[2][4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing at once.[2][4] Wash the affected skin area with plenty of soap and water.[2][4]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[2][4] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[4] Seek medical attention if irritation persists.[4]

  • Ingestion: If ingested, seek immediate medical advice. Overdoses can lead to low blood pressure.[1] Call a poison control center or a doctor for treatment advice.[3]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and accidental exposure.

  • Waste Collection: All this compound waste, including contaminated PPE and cleaning materials, should be collected in suitable, closed, and clearly labeled containers for disposal.[2]

  • Disposal Method: Dispose of contents and containers at an approved and appropriate treatment and disposal facility, following all applicable local, regional, and national regulations.[2][4]

  • Decontamination: Thoroughly wash hands after handling the compound and before leaving the laboratory.[2]

Workflow for Safe Handling of this compound

The following diagram outlines the procedural workflow for safely managing this compound in a laboratory setting.

Perindopril_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Post-Experiment cluster_emergency Emergency Events start Start: Obtain this compound ppe Don Full PPE (Double Gloves, Gown, Eye Protection, Respirator) start->ppe setup Prepare Ventilated Workspace (e.g., Fume Hood) ppe->setup handling Perform Experimental Procedures setup->handling storage Store Unused Compound (2-8°C, Locked) handling->storage If applicable decontaminate Decontaminate Work Area handling->decontaminate spill Spill Occurs handling->spill exposure Personnel Exposure Occurs handling->exposure disposal Dispose of Waste & Contaminated PPE (Sealed Container) decontaminate->disposal remove_ppe Remove PPE disposal->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end spill_proc Follow Spill Protocol (Minor vs. Major) spill->spill_proc first_aid Administer First Aid & Seek Medical Attention exposure->first_aid spill_proc->decontaminate first_aid->wash

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

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Perindopril

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